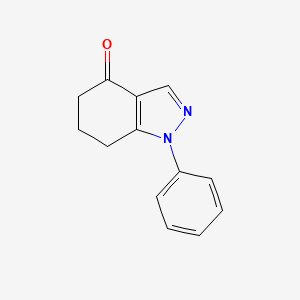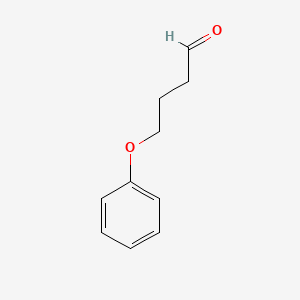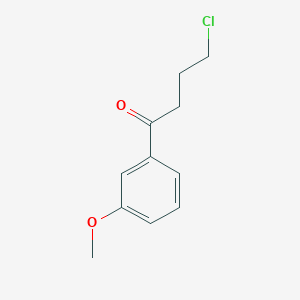
4-Chloro-1-(3-methoxyphenyl)-1-oxobutane
Overview
Description
4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Stress and Disease Prevention
- Antioxidant and Anti-cancer Properties : A study on 4′-geranyloxyferulic acid, a derivative with a similar structure, highlights its anti-inflammatory and anti-tumor potential. This compound showed effectiveness as a dietary colon cancer chemopreventive agent in vivo, suggesting that similar structures, like 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane, may also have beneficial applications in cancer prevention and treatment (Epifano et al., 2015).
Environmental Toxicology and Remediation
Pesticide Activity and Environmental Estrogens : Methoxychlor, a pesticide with estrogenic activity, has been studied for its effects on fertility and development, highlighting the importance of understanding the environmental impact of similar chlorinated compounds. This research underscores the need for thorough environmental and health assessments of such chemicals (Cummings, 1997).
Pollutant Remediation : Research into the remediation of polychlorinated biphenyls (PCBs) in contaminated soils and sediments offers insights into potential applications of similar compounds in environmental cleanup efforts. Various methods, including microbial degradation and chemical treatments, have been explored for their effectiveness in removing or neutralizing hazardous substances (Jing et al., 2018).
Biochemical Research and Applications
- Lipid Peroxidation and Disease Mechanisms : The study of 4-hydroxynonenal, a product of lipid peroxidation, provides a model for understanding the biochemical pathways involved in cellular damage and disease processes. This research can inform the development of therapeutic strategies to mitigate oxidative stress-related conditions, potentially relevant to the study of compounds like this compound (Žarković, 2003).
Pharmacological Applications
- Pharmacological Review of Chlorogenic Acid : Chlorogenic acid, another compound with similar bioactivity potential, has been extensively reviewed for its diverse pharmacological roles, including antioxidant, antibacterial, and anti-inflammatory effects. This suggests a possible research direction into the pharmacological applications of this compound (Naveed et al., 2018).
Properties
IUPAC Name |
4-chloro-1-(3-methoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-10-5-2-4-9(8-10)11(13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBLOHOCUJMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444726 | |
| Record name | 4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258882-48-3 | |
| Record name | 4-CHLORO-1-(3-METHOXYPHENYL)-1-OXOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



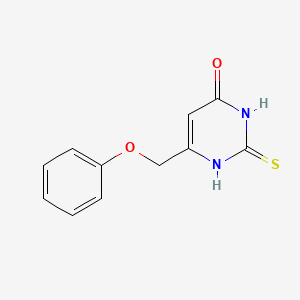
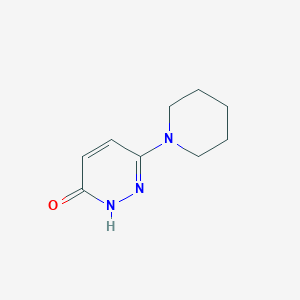
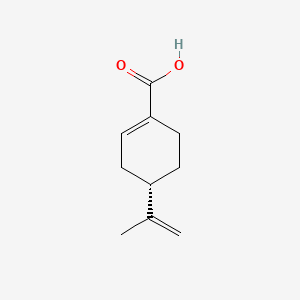




![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)
![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)
